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Compound of Interest

Compound Name: T-1032

Cat. No.: B1242534

An In-depth Examination of a Novel STING Agonist in Cancer Immunotherapy and Acute
Myeloid Leukemia

This technical guide provides a comprehensive overview of the biological activity of SHR1032,
a novel, non-cyclic di-nucleotide (non-CDN) small molecule agonist of the Stimulator of
Interferon Genes (STING) pathway. This document is intended for researchers, scientists, and
drug development professionals interested in the therapeutic potential of STING agonists in
oncology.

Executive Summary

SHR1032 is a potent activator of the STING signaling pathway, a critical component of the
innate immune system that detects cytosolic DNA and orchestrates an anti-tumor immune
response.[1] Compared to first-generation CDN STING agonists like ADU-S100, SHR1032
demonstrates significantly higher activity in human cells across various STING haplotypes.[1]
Its biological activities include the robust induction of type | interferons (IFN-3) and other pro-
inflammatory cytokines, leading to the stimulation of anti-tumor immunity.[1] Notably, SHR1032
also exhibits a direct cytotoxic effect on Acute Myeloid Leukemia (AML) cells by inducing
apoptosis.[1] These dual mechanisms of action—immune stimulation and direct tumor cell
killing—position SHR1032 as a promising therapeutic agent for both solid tumors and
hematological malignancies.[1]

Mechanism of Action: STING Pathway Activation
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SHR1032 functions as a direct agonist of the STING protein. Upon binding to the cGAMP
binding site at the dimeric interface of STING, SHR1032 induces a conformational change in
the STING protein. This activation leads to the recruitment and phosphorylation of TANK-
binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon
Regulatory Factor 3 (IRF3).[2] Phosphorylated IRF3 then dimerizes and translocates to the
nucleus, where it drives the transcription of type | interferons (e.g., IFN-3) and other
inflammatory cytokines such as TNFa and IL-6.[1] This cascade of events initiates a powerful
innate immune response and facilitates the priming of a subsequent adaptive anti-tumor
response.[1][3]
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Figure 1: SHR1032-mediated STING signaling pathway.
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Quantitative Data Summary

The biological activity of SHR1032 has been quantified in various in vitro and in vivo studies.

The following tables summarize key findings.

In Vitro Activity of SHR1032

) EC50 / GI50
Cell Line Assay Type Readout (nM) Reference
n
THP1-Dual™ KI-  Luciferase o
IRF Activation 30 [4]
hSTING Reporter Assay
THP1-STING- Cell Viability o
Growth Inhibition 23 [4]
R232 Assay
Cell Viability _
MV-4-11 (AML) Growth Inhibition 1.0 [4]
Assay
Cell Viability o
MOLM-16 (AML) Growth Inhibition 2.6 [4]
Assay
. Treatment Tumor Growth
Tumor Model Mouse Strain ] L Reference
Regimen Inhibition
MC38 Colon 100 pug, Strong anti-tumor
_ C57BL/6 _ [1]
Carcinoma intratumoral effects
Cytokine Cytokine
Tumor Model Mouse Strain Induction Induction Reference
(Tumor) (Plasma)

MC38 Colon

Carcinoma

C57BL/6

IFNB, TNFa, IL-6

Lower levels of
IFNB, TNFa, IL-6

Key Experimental Protocols
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Detailed methodologies for the key experiments cited are provided below.

STING Activation Luciferase Reporter Assay

This protocol describes the measurement of STING pathway activation by quantifying the
activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter in THP-1 cells.

Materials:

e IRF Reporter (Luc) - THP-1 Cell Line

e Assay medium (e.g., RPMI 1640 + 1% FBS)

e SHR1032 compound

e 96-well white opaque microplate

e Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
e Luminometer

Procedure:

o Seed the IRF Reporter (Luc) - THP-1 cells at a density of 25,000 cells per well in a 96-well
white opague microplate in 50 pL of assay medium.

» Prepare serial dilutions of SHR1032 at 2-fold the final desired concentration in assay
medium.

e Add 50 pL of the diluted SHR1032 to the respective wells. For unstimulated controls, add 50
pL of assay medium.

 Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
» Equilibrate the plate to room temperature for approximately 10 minutes.
o Prepare the luciferase assay reagent according to the manufacturer's instructions.

e Add 100 pL of the luciferase reagent to each well.
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¢ Mix on an orbital shaker for 2 minutes to induce cell lysis.

¢ Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

* Measure luminescence using a luminometer.
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Figure 2: Workflow for STING Luciferase Reporter Assay.
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IFN-B Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the quantification of IFN-3 secreted into the cell culture supernatant
following stimulation with SHR1032.

Materials:

Human IFN-[3 ELISA Kit

Cell culture supernatants from SHR1032-treated cells

Wash buffer

TMB substrate solution

Stop solution

Microplate reader

Procedure:

Prepare all reagents, standards, and samples as per the ELISA kit manufacturer's
instructions.

e Add 100 pL of standard or sample to each well of the pre-coated microplate.
* Incubate for 1-2 hours at room temperature or as specified by the Kkit.
e Aspirate the liquid from each well and wash the plate 3-5 times with wash buffer.

e Add 100 pL of the detection antibody to each well and incubate for 1 hour at room

temperature.
» Repeat the aspiration and washing steps.

e Add 100 pL of the HRP-conjugate to each well and incubate for 30 minutes at room
temperature.

» Repeat the aspiration and washing steps.
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e Add 100 pL of TMB substrate solution to each well and incubate in the dark for 15-30
minutes.

e Add 50-100 pL of stop solution to each well.

e Read the absorbance at 450 nm using a microplate reader.

Western Blotting for Phosphorylated TBK1 and STING

This protocol describes the detection of phosphorylated TBK1 (pTBK1) and STING (pSTING) in
cell lysates as a measure of STING pathway activation.

Materials:

Cell lysates from SHR1032-treated cells

o RIPA buffer with protease and phosphatase inhibitors

o BCA protein assay kit

o SDS-PAGE gels

o Transfer buffer

e PVDF or nitrocellulose membranes

» Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

e Primary antibodies (anti-pTBK1, anti-TBK1, anti-pSTING, anti-STING, anti-a-tubulin)

o HRP-conjugated secondary antibodies

e Chemiluminescent substrate

e Imaging system

Procedure:

e Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
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e Denature 20-40 ug of protein per sample by boiling in Laemmli sample buffer.

o Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

o Block the membrane in blocking buffer for 1 hour at room temperature.

 Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
e Wash the membrane three times for 10 minutes each with TBST.

¢ Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour
at room temperature.

e \Wash the membrane three times for 10 minutes each with TBST.

o Apply the chemiluminescent substrate and visualize the protein bands using an imaging
system.

Cell Viability (CellTiter-Glo®) Assay

This protocol details the measurement of cell viability by quantifying ATP levels, which is
indicative of metabolically active cells.

Materials:

AML cell lines (e.g., THP-1, MV-4-11, MOLM-16)

SHR1032 compound

96-well opaque-walled plates

CellTiter-Glo® Luminescent Cell Viability Assay kit

Luminometer

Procedure:

e Seed cells in a 96-well opaque-walled plate at a desired density.
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e Add serial dilutions of SHR1032 to the wells and incubate for the desired treatment period
(e.g., 72 hours).

o Equilibrate the plate to room temperature for approximately 30 minutes.

o Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each
well.

¢ Mix on an orbital shaker for 2 minutes to induce cell lysis.

 Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure luminescence using a luminometer.

Apoptosis Assay (Annexin V Staining)

This protocol describes the detection of apoptosis in AML cells treated with SHR1032 using
Annexin V and a dead cell stain (e.g., Propidium lodide) followed by flow cytometry.

Materials:

e AML cell lines

e SHR1032 compound

e Annexin V-FITC Apoptosis Detection Kit

e 1X Binding Buffer

e Propidium lodide (PI) or other dead cell stain

e Flow cytometer

Procedure:

o Treat AML cells with SHR1032 for the desired time period (e.g., 16 hours).

e Harvest the cells (including any floating cells) and wash twice with cold PBS.
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Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10”6 cells/mL.

Add 5 pL of Annexin V-FITC and 5 pL of Pl to 100 pL of the cell suspension.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 pL of 1X Binding Buffer to each tube.

Analyze the cells by flow cytometry within one hour.

In Vivo Murine Syngeneic Tumor Model

This protocol outlines the evaluation of the anti-tumor efficacy of SHR1032 in a syngeneic
mouse model.

Materials:

C57BL/6 mice

MC38 colon adenocarcinoma cells

SHR1032 compound formulated for in vivo administration

Vehicle control

Calipers for tumor measurement

Procedure:

Subcutaneously implant MC38 cells into the flank of C57BL/6 mice.

Allow tumors to grow to a palpable size (e.g., ~100 mm3).

Randomize mice into treatment and control groups.

Administer SHR1032 (e.g., 100 ug) or vehicle via intratumoral injection at specified time
points.

Monitor tumor growth by measuring tumor volume with calipers two to three times per week.
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e Monitor animal body weight and overall health.

« At the end of the study, tumors and plasma can be collected for pharmacodynamic analysis
(e.g., cytokine levels).

Conclusion

SHR1032 is a potent and specific non-CDN STING agonist with a promising preclinical profile.
Its ability to robustly activate the STING pathway, leading to both the induction of a powerful
anti-tumor immune response and direct killing of cancer cells, highlights its potential as a novel
therapeutic agent in oncology. The data and protocols presented in this guide offer a
foundational resource for researchers seeking to further investigate the biological activity and
therapeutic applications of SHR1032.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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